4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(15)7-14/h1-2,5H,3-4,6-7H2,(H2,11,13)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORNSFLABILTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 6 Aminopyridin 3 Yl Methyl Piperazin 2 One
Conventional Synthetic Routes to the Piperazinone Core
Traditional synthetic strategies for creating the piperazin-2-one (B30754) ring system are well-documented and offer robust, versatile pathways to the core structure. These methods typically involve cyclization reactions that form the heterocyclic ring, followed by the introduction of the desired side chain.
The formation of the piperazin-2-one ring is a critical step, and several reliable methods have been developed. These approaches often start from acyclic precursors containing the necessary nitrogen and carbon atoms, which are then induced to cyclize.
Common strategies include:
Reaction of Diamines with α-Halo Esters: A straightforward approach involves the reaction of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide or ester. The initial reaction forms an amide, which then undergoes an intramolecular nucleophilic substitution to close the ring.
Reductive Cyclization: Methods such as the reductive cyclization of cyanomethylamino pseudopeptides can be employed to form the piperazinone ring. researchgate.net
Jocic-Type Reactions: Enantiomerically-enriched trichloromethyl-containing alcohols can react regioselectively with N-substituted diamines to yield 1-substituted piperazinones with minimal loss of stereochemical integrity. researchgate.netrsc.org
Cyclization of Amino Acid Derivatives: Starting from α-amino acids, multi-step sequences can be devised to build the piperazinone scaffold. These routes offer the advantage of incorporating chirality from the starting material.
A comparison of common cyclization precursors is presented below.
| Starting Materials | Reaction Type | Key Features |
| N-substituted ethylenediamine + α-haloacetyl halide | Acylation followed by intramolecular SN2 | Two-step, one-pot process; widely applicable. |
| Cyanomethylamino pseudopeptide | Reductive Cyclization | Utilizes reduction to induce ring closure. researchgate.net |
| Trichloromethyl-substituted alcohol + N-substituted diamine | Modified Jocic Reaction | Good for stereocontrol and regioselectivity. rsc.org |
| 2-Amino-N-(2,2-dimethoxyethyl)acetamides | Iminium Intermediate Formation & Hydrogenation | Involves the formation of a cyclic iminium species. researchgate.net |
Once the piperazin-2-one core is synthesized (often with a protecting group on the N4 nitrogen), the (6-aminopyridin-3-yl)methyl group can be introduced. The two most common conventional methods are N-alkylation and reductive amination.
N-Alkylation: This method involves the reaction of piperazin-2-one with a suitable electrophile, such as (6-aminopyridin-3-yl)methyl halide (e.g., the bromide or chloride). The reaction is a standard nucleophilic substitution where the secondary amine of the piperazinone attacks the electrophilic benzylic-type carbon of the pyridine (B92270) derivative. A base is typically required to neutralize the HX formed.
Reductive Amination: This highly reliable and widely used method involves the reaction of piperazin-2-one with 6-aminopyridine-3-carbaldehyde. nih.gov The amine and aldehyde first form a transient iminium ion, which is then reduced in situ by a suitable reducing agent to form the final C-N bond. This method is often preferred due to the mild conditions and the stability of the aldehyde precursor compared to the corresponding halide.
| Method | Precursors | Reagents | Advantages | Disadvantages |
| N-Alkylation | Piperazin-2-one + (6-aminopyridin-3-yl)methyl halide | Non-nucleophilic base (e.g., K₂CO₃, DIPEA) | Direct, straightforward reaction. | Halide precursor can be unstable or difficult to prepare; potential for over-alkylation. |
| Reductive Amination | Piperazin-2-one + 6-aminopyridine-3-carbaldehyde | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Mild conditions; stable precursors; high chemoselectivity. nih.gov | Requires a specific aldehyde precursor. |
Novel and Optimized Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to more efficient, selective, and environmentally friendly methods for constructing complex molecules like 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one.
Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under exceptionally mild conditions. This approach can be applied to directly link the pyridine and piperazine (B1678402) ring systems, potentially shortening synthetic routes. One patented method describes a one-step synthesis of the closely related compound tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate by reacting 2-aminopyridine (B139424) directly with piperazine-1-carboxylic acid tert-butyl ester using an acridine (B1665455) salt photocatalyst and an oxidant. google.com This C-H functionalization approach avoids the need for pre-functionalized starting materials like halo-pyridines. google.com
The general mechanism for such transformations often involves a single-electron transfer from the piperazine nitrogen to the excited photocatalyst. mdpi.com This generates an amine radical cation, which can then be deprotonated to form an α-amino radical. This radical species is then capable of adding to the electron-deficient pyridine ring to form the desired linkage. mdpi.com
While reductive amination is a conventional technique, its paramount role in pharmaceutical chemistry has driven the development of numerous optimized protocols and specialized reagents. nih.gov It is a key method for C-N bond construction due to its operational simplicity and the wide availability of reagents. nih.gov The choice of reducing agent is crucial and allows the reaction to be tailored for specific substrates, particularly those with sensitive functional groups.
| Reducing Agent | Characteristics |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. Does not reduce the starting aldehyde or ketone significantly. Often the reagent of choice. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective at mildly acidic pH where iminium ion formation is favorable. However, it is highly toxic. |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | "Green" method where the only byproduct is water. Can be highly effective but may also reduce other functional groups (e.g., nitro groups, alkenes). nih.gov |
These optimized protocols are integral to the large-scale synthesis of amine-containing active pharmaceutical ingredients. nih.gov
While the target compound itself is achiral, the development of stereoselective methods is crucial for producing chiral analogs, which often have distinct pharmacological properties. Asymmetric synthesis of the piperazin-2-one core allows for the creation of enantiomerically enriched products.
Notable strategies include:
Palladium-Catalyzed Asymmetric Hydrogenation: Pyrazin-2-ols can be hydrogenated using a chiral palladium catalyst to provide chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org This method establishes the stereocenter during the formation of the saturated ring. dicp.ac.cnrsc.org
Asymmetric Allylic Alkylation: Differentially N-protected piperazin-2-ones can undergo palladium-catalyzed decarboxylative allylic alkylation to introduce substituents at the α-position with high enantiomeric excess. nih.gov
Use of Chiral Pool Precursors: Starting from readily available chiral molecules, such as amino acids, provides a reliable way to construct chiral piperazin-2-one scaffolds. rsc.org
These advanced methods provide access to specific stereoisomers, a critical requirement in modern drug discovery. nih.govrsc.org
Lack of Publicly Available Research on Process Intensification and Scale-Up for this compound Synthesis
Following a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific research findings concerning the process intensification and scale-up for the synthesis of the chemical compound this compound were identified.
The performed searches aimed to uncover detailed methodologies, research data, and discussions pertinent to enhancing the efficiency, safety, and scalability of the manufacturing process for this specific molecule. This includes investigations into continuous flow chemistry, novel catalytic systems, and other advanced manufacturing techniques that are central to process intensification.
While general synthetic strategies for related structures, such as piperazine and piperazinone derivatives, are documented, this information does not directly address the scale-up and intensification for the precise structure of this compound. The strict requirement to focus solely on this compound and its process intensification research cannot be met with the currently available public information.
Therefore, the content for the requested section, "2.3. Process Intensification and Scale-Up Research for this compound Synthesis," including data tables and detailed research findings, cannot be generated at this time. Further research and publication in this specific area would be required for a scientifically accurate and thorough report.
Structural Elucidation and Conformational Analysis of 4 6 Aminopyridin 3 Yl Methyl Piperazin 2 One
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in unequivocally determining the structure of a chemical entity. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy, a comprehensive structural profile of 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one can be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While the experimental NMR spectra for this compound are not publicly available, a predictive analysis based on analogous structures provides a reliable framework for its structural confirmation. rsc.orgchemrxiv.orgnih.gov The molecule is composed of three distinct moieties: a 6-aminopyridine ring, a piperazin-2-one (B30754) ring, and a methylene (B1212753) bridge.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the aminopyridine ring would appear in the downfield region (typically δ 6.0-8.5 ppm). The methylene bridge protons (-CH₂-) would likely present as a singlet around δ 3.5-4.5 ppm. The four methylene protons of the piperazinone ring are diastereotopic and would be expected to appear as complex multiplets in the δ 3.0-4.0 ppm range. The amine (-NH₂) and amide (-NH-) protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. Aromatic carbons of the pyridine (B92270) ring would resonate in the δ 110-160 ppm range. The carbonyl carbon (C=O) of the piperazinone ring is a key indicator and would be observed significantly downfield, typically around δ 165-175 ppm. The aliphatic carbons of the methylene bridge and the piperazinone ring would appear in the upfield region, generally between δ 40-60 ppm.
Two-dimensional NMR techniques, such as HSQC and HMBC, would be crucial for definitively assigning these proton and carbon signals and confirming the connectivity between the different structural fragments.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine C-H | 6.5 - 8.2 | 108 - 158 |
| Pyridine C-NH₂ | - | ~160 |
| Amine (NH₂) | 4.5 - 6.0 (broad) | - |
| Methylene Bridge (-CH₂-) | ~3.6 | ~55 |
| Piperazinone (-CH₂-) | 3.2 - 3.8 | 40 - 50 |
| Amide (N-H) | 7.5 - 8.5 (broad) | - |
| Carbonyl (C=O) | - | 165 - 175 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for validating the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₀H₁₄N₄O.
HRMS analysis would be expected to show a protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) that corresponds precisely to the calculated theoretical mass. This high degree of accuracy, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. researchgate.netlabrulez.com
Molecular Formula and Mass Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄O |
| Monoisotopic Mass | 206.1168 Da |
| Predicted [M+H]⁺ | 207.1246 Da |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides direct information about the functional groups present in a molecule. nih.govdergipark.org.trscispace.com The analysis of this compound would reveal characteristic vibrational modes for its key structural components.
Key expected vibrational frequencies include:
N-H Stretching: The primary amine (-NH₂) on the pyridine ring would exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region. nih.gov The secondary amide (-NH-) of the piperazinone ring would show a single stretching vibration, typically around 3200-3400 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is a definitive feature and would be expected in the range of 1650-1690 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazinone and methylene groups would be observed just below 3000 cm⁻¹.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Secondary Amide (-NH-) | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Amide Carbonyl (C=O) | Stretch | 1650 - 1690 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
X-ray Crystallographic Analysis of this compound and its Analogues
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and solid-state conformation. While the crystal structure for this compound has not been publicly reported, analysis of structurally related piperazine (B1678402) and piperazinone analogues in crystallographic databases offers significant insight into its likely solid-state structure. nih.govnih.govresearchgate.net
Analogous crystal structures reveal that the six-membered piperazine or piperazinone ring typically adopts a thermodynamically favored chair conformation. nih.govresearchgate.net However, substitution and crystal packing forces can induce a distorted chair or even a boat conformation. nih.gov In the case of the title compound, the piperazinone ring would likely be found in a chair-like conformation.
Conformational Landscape and Dynamics of the Piperazinone Ring
In solution, the piperazinone ring is not static but exists in a dynamic equilibrium between various conformations. The study of this conformational landscape is crucial for understanding the molecule's behavior and interactions in a physiological environment.
The piperazinone ring, like piperazine, can theoretically adopt several conformations, including chair, boat, and twist-boat forms. nih.gov The chair conformation is generally the most stable due to minimized torsional and steric strain. nih.govrsc.org The presence of the sp²-hybridized carbonyl carbon at the 2-position introduces some planarity, which slightly flattens the ring compared to a standard cyclohexane (B81311) or piperazine chair. The bulky (6-aminopyridin-3-yl)methyl substituent at the N4 position is expected to preferentially occupy an equatorial position to minimize steric hindrance.
Inversion Barriers and Ring Flexibilities
The piperazinone ring can undergo a conformational "flip" or inversion, where one chair conformation converts to another. This process requires passing through higher-energy transition states, such as the half-chair or twist-boat. The energy required for this process is known as the inversion barrier. scribd.com
For substituted piperazines and related heterocycles, these energy barriers can be determined experimentally using dynamic NMR spectroscopy. nih.govrsc.org Temperature-dependent NMR studies on N-acylated piperazines have shown that the activation energy barriers (ΔG‡) for ring inversion are typically in the range of 56 to 80 kJ/mol. rsc.org The inversion process in the title compound would be influenced by two main factors: the restricted rotation around the N-C amide bond due to its partial double-bond character and the steric bulk of the N4-substituent. nih.gov These factors can lead to the observation of distinct conformers at room temperature in NMR spectroscopy, which coalesce into averaged signals at elevated temperatures as the rate of ring inversion increases. nih.govrsc.org A similar analysis of related diazepine (B8756704) rings has shown calculated ring inversion barriers of around 17.6 kcal/mol (approximately 73.6 kJ/mol), which is consistent with values for other substituted heterocyclic systems. nih.gov
Information regarding the structural elucidation and conformational analysis of this compound, specifically concerning its intramolecular hydrogen bonding networks, is not available in the public domain based on the conducted search.
A thorough search of scientific literature and chemical databases for detailed research findings, including crystal structure data, spectroscopic analysis, and theoretical calculations pertaining to the intramolecular hydrogen bonds of this compound, did not yield any specific results.
Consequently, an article focusing on the "" with a dedicated subsection on "Intramolecular Hydrogen Bonding Networks" cannot be generated at this time due to the absence of requisite scientific data. The creation of a scientifically accurate and informative article as per the user's instructions is contingent on the availability of peer-reviewed research on this specific molecule, which appears to be currently unavailable.
Chemical Reactivity and Derivatization of 4 6 Aminopyridin 3 Yl Methyl Piperazin 2 One
Reactions at the Piperazinone Nitrogen Atoms
The piperazin-2-one (B30754) ring is a key locus for derivatization, with both the secondary amine and the lactam nitrogen being susceptible to modification.
Alkylation and Acylation Reactions
The secondary amine at the N1 position of the piperazinone ring is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents to modulate the compound's properties.
Alkylation: N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. Palladium-catalyzed allylic alkylation has also been demonstrated as a sophisticated method for introducing allyl groups, which can be further functionalized. caltech.edunih.govnih.gov
Acylation: The N1 nitrogen can be acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids in the presence of a coupling agent. This reaction forms a stable amide bond and is a common strategy in medicinal chemistry to introduce diverse functionalities. ambeed.com
The table below summarizes typical alkylation and acylation reactions at the N1 position.
| Reaction Type | Reagent Example | Conditions | Expected Product |
| Alkylation | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | 1-Methyl-4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one |
| Acylation | Acetyl chloride (CH₃COCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | 1-Acetyl-4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one |
| Reductive Amination | Acetone | Reducing agent (e.g., NaBH(OAc)₃) | 1-Isopropyl-4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one |
| Michael Addition | Methyl acrylate | Base, Solvent (e.g., MeOH) | Methyl 3-(4-((6-aminopyridin-3-yl)methyl)-2-oxopiperazin-1-yl)propanoate |
Amide Bond Transformations Involving the Lactam
The endocyclic amide bond (lactam) in the piperazin-2-one ring is generally less reactive than the exocyclic secondary amine. However, it can undergo specific transformations under more forcing conditions.
Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the piperazin-2-one ring into a piperazine (B1678402) ring, a common scaffold in pharmaceuticals. caltech.edunih.gov
Hydrolysis: Under strong acidic or basic conditions, the lactam can be hydrolyzed, leading to ring-opening and the formation of an amino acid derivative. This reaction is generally considered a degradation pathway rather than a synthetic strategy.
Chemical Transformations of the Aminopyridine Moiety
The 6-aminopyridine portion of the molecule offers additional sites for chemical modification, primarily at the exocyclic amino group and on the pyridine (B92270) ring itself.
Functionalization of the Amino Group
The primary amino group at the 6-position of the pyridine ring is a versatile handle for derivatization.
Acylation/Sulfonylation: Similar to other primary amines, this group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are often used to explore structure-activity relationships in drug discovery programs.
Alkylation: While direct N-alkylation of the amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products, it can be achieved under specific conditions. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano, or hydroxyl groups.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
The pyridine ring is generally electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. wikipedia.orgyoutube.comyoutube.com The presence of the strong electron-donating amino group, however, activates the ring towards electrophiles and directs substitution to the ortho and para positions (positions 5 and 3, respectively, relative to the amino group).
Electrophilic Aromatic Substitution (EAS): Halogenation (e.g., with Br₂ or NCS) or nitration (with HNO₃/H₂SO₄) would be expected to occur primarily at the 5-position, which is ortho to the activating amino group and meta to the ring nitrogen. rsc.org Vigorous conditions are often required for EAS on pyridine rings. youtube.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the pyridine ring is generally favored when a good leaving group (like a halogen) is present at the 2- or 4-positions. In the parent compound, SNAr is less likely. However, derivatization of the amino group into a diazonium salt can facilitate nucleophilic substitution at that position. Recent advances have also shown that the amino group itself can be displaced via transition-metal-catalyzed SNAr reactions. thieme-connect.comthieme-connect.dechemistryviews.org
The table below outlines potential transformations of the aminopyridine moiety.
| Reaction Type | Moiety | Reagent Example | Conditions | Expected Product Position |
| Acylation | Amino Group | Benzoyl chloride | Base (e.g., Pyridine) | N-(6-((4-(...)-piperazin-2-on-1-yl)methyl)pyridin-2-yl)benzamide |
| Sulfonylation | Amino Group | Methanesulfonyl chloride | Base (e.g., Et₃N) | N-(6-((4-(...)-piperazin-2-on-1-yl)methyl)pyridin-2-yl)methanesulfonamide |
| Halogenation (EAS) | Pyridine Ring | N-Bromosuccinimide (NBS) | Solvent (e.g., ACN) | 5-Bromo-4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one |
| Diazotization/Sandmeyer | Amino Group | 1. NaNO₂, HCl2. CuBr | 0-5 °C | 4-[(6-bromopyridin-3-yl)methyl]piperazin-2-one |
Synthesis of Structurally Related Analogues and Homologues
The synthesis of analogues of 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one can be approached by modifying the synthetic route to the parent compound or by derivatizing the final molecule as described above. Key strategies for creating structurally related compounds include:
Varying the Pyridine Substituent: Starting with different substituted aminopyridines allows for the introduction of various functional groups on the aromatic ring.
Modifying the Piperazinone Ring: The synthesis of piperazin-2-ones often involves the cyclization of N-substituted ethylenediamine (B42938) derivatives. thieme-connect.comacs.orgnih.gov By using different diamines or by modifying the cyclization precursors, analogues with substituents on the piperazinone backbone can be prepared. For instance, using a substituted 1,2-diamine in the initial steps would lead to a substituted piperazinone ring.
Altering the Methylene Linker: The methylene bridge connecting the two heterocyclic rings can be homologated or functionalized. This could be achieved by using a different linking agent during the initial coupling of the piperazinone and pyridine moieties.
The synthesis of piperazinone derivatives is a well-established field, often employing cascade reactions or one-pot procedures to build the heterocyclic core efficiently. thieme-connect.comresearchgate.netbohrium.com Similarly, a vast array of methods exists for the synthesis and functionalization of aminopyridines, providing access to a wide range of precursors for analogue synthesis. nih.govnih.govrsc.orgresearchgate.net
Modification of the Pyridine Substituent
The pyridine ring in this compound, particularly its amino substituent, is a key site for derivatization. The reactivity of the 6-amino group is influenced by the electron-withdrawing nature of the pyridine ring, which modulates its nucleophilicity.
Acylation of the Amino Group: The 6-amino group can readily undergo acylation reactions with various acylating agents such as acid chlorides and anhydrides. These reactions typically proceed under basic conditions to yield the corresponding amides. The choice of base and solvent can influence the reaction efficiency.
Alkylation of the Amino Group: N-alkylation of the 6-amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, necessitating careful control of reaction conditions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.
Reactions on the Pyridine Ring: Direct functionalization of the pyridine ring itself is more challenging due to its electron-deficient character. However, electrophilic substitution reactions, such as nitration or halogenation, can be carried out under forcing conditions, with the amino group directing the substitution to the positions ortho and para to it. Alternatively, metalation of the pyridine ring followed by quenching with an electrophile can provide a route to a variety of substituted derivatives.
Table 1: Representative Reactions for Modification of the Pyridine Substituent
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-{5-[(4-oxo-piperazin-1-yl)methyl]pyridin-2-yl}acetamide |
| Alkylation | Methyl iodide | 4-[(6-methylamino-pyridin-3-yl)methyl]piperazin-2-one |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | 4-{[6-(benzylamino)pyridin-3-yl]methyl}piperazin-2-one |
Derivatization of the Piperazin-2-one Ring System
The piperazin-2-one ring system offers two nitrogen atoms for derivatization: the amide nitrogen (N1) and the tertiary amine nitrogen (N4). The reactivity of these nitrogens is distinct, allowing for selective modifications.
N-Alkylation of the Piperazin-2-one Ring: The secondary amide nitrogen (N1) of the piperazin-2-one ring can be alkylated under basic conditions using a suitable alkyl halide. The presence of the adjacent carbonyl group makes the N-H proton acidic, facilitating its removal by a base. The tertiary amine at the N4 position, being part of the core structure of the parent compound, is already substituted.
N-Acylation of the Piperazin-2-one Ring: Similar to alkylation, the N1 position can be acylated using acid chlorides or anhydrides in the presence of a base. This leads to the formation of imide derivatives.
Modification of the Carbonyl Group: The carbonyl group of the piperazin-2-one ring can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, which would convert the piperazin-2-one to a piperazine.
Table 2: Representative Reactions for Derivatization of the Piperazin-2-one Ring System
| Reaction Type | Reagent | Product |
| N1-Alkylation | Ethyl bromide, K₂CO₃ | 1-Ethyl-4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one |
| N1-Acylation | Benzoyl chloride, Et₃N | 1-Benzoyl-4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one |
| Carbonyl Reduction | LiAlH₄ | 1-[(6-aminopyridin-3-yl)methyl]piperazine |
Regioselective and Chemoselective Functionalization Strategies
The presence of multiple reactive sites in this compound necessitates the use of regioselective and chemoselective strategies to achieve specific modifications. The differential reactivity of the 6-amino group on the pyridine ring and the N1-amide proton of the piperazin-2-one ring is the key to this selectivity.
Chemoselective Acylation: The 6-amino group of the pyridine ring is generally more nucleophilic than the N1-amide nitrogen of the piperazin-2-one ring. Therefore, under carefully controlled conditions (e.g., using one equivalent of an acylating agent at low temperatures), it is possible to selectively acylate the 6-amino group while leaving the piperazin-2-one ring intact.
Chemoselective Alkylation: Selective alkylation can also be achieved. The N1-amide proton of the piperazin-2-one is more acidic than the protons of the 6-amino group. Thus, using a suitable base, the N1 position can be deprotonated and selectively alkylated. Conversely, reductive amination conditions will selectively alkylate the 6-amino group.
Use of Protecting Groups: For more complex transformations where chemoselectivity is difficult to achieve directly, the use of orthogonal protecting groups is a viable strategy. The 6-amino group can be protected, for example, with a tert-butoxycarbonyl (Boc) group. This allows for subsequent modifications on the piperazin-2-one ring. Following the desired reactions, the Boc group can be removed under acidic conditions to restore the 6-amino group. This approach allows for a stepwise and controlled functionalization of the molecule.
Table 3: Orthogonal Protection Strategy for Regioselective Functionalization
| Step | Reaction | Reagent | Intermediate/Product |
| 1 | Protection of 6-amino group | (Boc)₂O, Et₃N | tert-butyl N-{5-[(4-oxo-piperazin-1-yl)methyl]pyridin-2-yl}carbamate |
| 2 | N1-Alkylation of piperazin-2-one | Methyl iodide, NaH | tert-butyl N-{5-[(1-methyl-4-oxo-piperazin-1-yl)methyl]pyridin-2-yl}carbamate |
| 3 | Deprotection of 6-amino group | Trifluoroacetic acid | 4-[(6-aminopyridin-3-yl)methyl]-1-methylpiperazin-2-one |
Computational and Theoretical Investigations of 4 6 Aminopyridin 3 Yl Methyl Piperazin 2 One
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one, DFT calculations offer a detailed understanding of its electronic characteristics.
Electronic Structure and Frontier Molecular Orbitals (FMOs)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com
In the case of this compound, the HOMO is predominantly localized on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atom within the pyridine (B92270) ring. This suggests that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is primarily distributed over the piperazin-2-one (B30754) ring and the pyridine ring, indicating these areas are the likely sites for nucleophilic attack.
A representative analysis of similar aminopyridine derivatives suggests a HOMO-LUMO gap in the range of 4-5 eV, which indicates good stability. researchgate.net The precise energies of these orbitals determine the molecule's ability to donate or accept electrons in chemical reactions.
Table 1: Representative Frontier Molecular Orbital Energies for a this compound Analog
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP map uses a color-coded surface to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov
For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the piperazin-2-one carbonyl group, as well as the nitrogen of the amino group. nih.govresearchgate.net These regions are therefore the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the C-H bonds would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species. nih.gov
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated to a high degree of accuracy. For this compound, the aromatic protons on the pyridine ring would be expected to appear in the range of 7.0-8.5 ppm in the ¹H NMR spectrum, while the protons of the piperazinone ring and the methylene (B1212753) bridge would appear at higher fields. nih.gov The carbon atoms of the pyridine ring would show signals in the aromatic region of the ¹³C NMR spectrum, with the carbonyl carbon of the piperazinone ring appearing significantly downfield. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov Molecules containing aromatic rings like pyridine typically exhibit strong absorption bands in the UV region. For this compound, transitions involving the π-orbitals of the aminopyridine system would be expected.
IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be calculated. Characteristic peaks would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the piperazinone ring (around 1650-1680 cm⁻¹), and the C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹). researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Approximate Range |
| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm |
| ¹³C NMR | Carbonyl Carbon | 160-170 ppm |
| UV-Vis | π → π* transition | 250-300 nm |
| IR | N-H Stretch | 3300-3500 cm⁻¹ |
| IR | C=O Stretch | 1650-1680 cm⁻¹ |
Molecular Dynamics (MD) Simulations and Conformational Sampling
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov
Solvent Effects on Molecular Conformation
The conformation of this compound can be significantly influenced by the solvent environment. frontiersin.org In polar solvents, such as water, the molecule is likely to adopt conformations that maximize hydrogen bonding interactions. The amino group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. In nonpolar solvents, intramolecular interactions may play a more dominant role in determining the preferred conformation. MD simulations can be used to sample the conformational landscape of the molecule in different solvents, providing information on the most stable conformers and the energy barriers between them. nih.gov
Temperature and Pressure Dependencies of Structural Stability
The structural stability of this compound is also dependent on temperature and pressure. Increased temperature generally leads to greater molecular motion and can induce conformational changes. nih.gov MD simulations at different temperatures can reveal the flexibility of the molecule and identify any temperature-induced unfolding or conformational transitions. Similarly, high pressure can affect the packing of the molecules and may favor more compact conformations. The stability of piperazine (B1678402) derivatives has been shown to be influenced by storage temperature, with lower temperatures preserving the integrity of the compounds. nih.govutexas.edu Studies on aqueous piperazine solutions have also investigated its thermal degradation at elevated temperatures. researchgate.net
Intermolecular Interactions and Non-Covalent Interactions (NCI-RDG) Studies
The structural features of this compound suggest a rich landscape of potential intermolecular interactions that are crucial for its solid-state packing and interactions with biological targets. These interactions are primarily non-covalent, involving hydrogen bonds, van der Waals forces, and potential π-π stacking.
The molecule possesses several hydrogen bond donors and acceptors. The primary amine (-NH2) group on the pyridine ring and the secondary amine (-NH-) within the piperazinone ring are potent hydrogen bond donors. Potential acceptors include the nitrogen atom of the pyridine ring and the carbonyl oxygen (-C=O) of the piperazinone moiety. These features allow for the formation of robust hydrogen-bonding networks, such as N–H···N and N–H···O. nih.gov Such interactions are known to significantly stabilize crystal structures and are key to molecular recognition processes. nih.gov
Non-Covalent Interaction (NCI) Reduced Density Gradient (RDG) Analysis:
NCI-RDG analysis is a powerful computational tool used to visualize and characterize weak and non-covalent interactions in molecular systems. researchgate.netscielo.org.mx This method plots the reduced density gradient (RDG) against the electron density, multiplied by the sign of the second Hessian eigenvalue. The resulting visualization typically uses a color scale on an isosurface:
Blue: Indicates strong, attractive interactions like hydrogen bonds.
Green: Represents weak, delocalized van der Waals interactions.
Red: Signifies strong repulsive interactions, such as steric clashes. researchgate.net
For this compound, an NCI-RDG analysis would be expected to reveal distinct regions corresponding to these interactions. Large, blue-colored isosurfaces would likely be observed between the amine hydrogens and the pyridinic nitrogen or carbonyl oxygen of neighboring molecules, confirming strong hydrogen bonding. scielo.org.mx Broad, green-colored surfaces would likely envelop the aromatic pyridine ring and the aliphatic piperazinone ring, indicating the prevalence of van der Waals forces. researchgate.net Furthermore, π-π stacking interactions between the pyridine rings of adjacent molecules could also be identified by characteristic green isosurfaces. tandfonline.com
| Interaction Type | Potential Donor/Acceptor Groups | Expected NCI-RDG Visualization |
|---|---|---|
| Strong Hydrogen Bonding | (Pyridine)-NH₂ ... N-(Pyridine); (Piperazinone)-NH ... O=C-(Piperazinone) | Blue Isosurfaces |
| Van der Waals Interactions | Aliphatic CH₂ groups, Aromatic CH groups | Broad Green Isosurfaces |
| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Flat Green Isosurfaces between rings |
| Steric Repulsion | Crowded atomic centers | Red Isosurfaces |
Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms
The chemical reactivity of this compound can be predicted using several computational approaches, primarily focusing on the electronic properties of the molecule, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs).
Molecular Electrostatic Potential (MEP):
The MEP map illustrates the charge distribution across a molecule, providing insights into its electrophilic and nucleophilic sites. nih.govresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the most negative electrostatic potential is expected to be localized around the pyridine ring nitrogen and the carbonyl oxygen, making these the primary sites for protonation or interaction with electrophiles. nih.gov The primary amine group, while containing a lone pair, has its nucleophilicity somewhat reduced by delocalization into the aromatic ring. The regions around the amine hydrogens would exhibit a positive potential, indicating their role as hydrogen bond donors. nih.gov
Frontier Molecular Orbital (FMO) Theory:
FMO theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO: Represents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.
LUMO: Represents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. libretexts.org
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests high reactivity, while a large gap implies high stability. tandfonline.com
In this compound, the HOMO is likely to be distributed over the electron-rich aminopyridine ring, reflecting its nucleophilic character. tandfonline.com The LUMO, conversely, would be expected to be localized on the pyridine ring as well, which can accept electron density. Interactions with electrophiles would be driven by the molecule's HOMO, while reactions with nucleophiles would be dictated by the LUMO. youtube.comlibretexts.org The specific energies and localizations of these orbitals determine the molecule's reaction pathways.
| Reactivity Descriptor | Predicted Location/Value | Implication for Reactivity |
|---|---|---|
| Most Negative MEP | Pyridine Nitrogen, Carbonyl Oxygen | Primary sites for electrophilic attack and protonation. nih.gov |
| Most Positive MEP | Amine Hydrogens (-NH₂) | Sites for nucleophilic interaction and hydrogen bonding. |
| HOMO Localization | Primarily on the aminopyridine ring | Dictates reactivity with electrophiles (nucleophilic character). tandfonline.com |
| LUMO Localization | Primarily on the pyridine ring | Dictates reactivity with nucleophiles (electrophilic character). |
| HOMO-LUMO Energy Gap | (Predictive) Moderate to Large | Indicates relative kinetic stability. tandfonline.com |
Advanced Applications As a Molecular Scaffold and Probe in Research
Utility in the Synthesis of Complex Heterocyclic Systems
The structural architecture of 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one makes it a valuable building block, or synthon, for the construction of more complex molecular entities. The 2-aminopyridine (B139424) group is considered a cornerstone in drug discovery, offering a simple and highly functionalized starting point for creating diverse biological molecules with minimal side reactions. rsc.org This moiety contains two primary reactive sites for synthetic elaboration: the exocyclic amino group and the pyridine (B92270) ring nitrogen, which can be leveraged for various coupling and condensation reactions.
Similarly, the piperazine (B1678402) core is a fundamental component in the synthesis of numerous pharmaceuticals. researchgate.net In the target compound, the piperazin-2-one (B30754) ring includes a secondary amine that serves as a potent nucleophile. This site allows for straightforward derivatization through reactions like N-alkylation, N-arylation, and amidation, enabling the systematic introduction of a wide range of functional groups to explore structure-activity relationships (SAR).
The aminopyridine-piperazine combination is a well-validated scaffold in drug development. For instance, the closely related intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key building block in the synthesis of approved CDK4/6 inhibitors such as Palbociclib. nih.gov The methylene (B1212753) bridge in this compound provides greater conformational flexibility compared to directly linked aryl-piperazine systems, which can be advantageous for optimizing binding to biological targets.
Development as a Chemical Probe for Target Validation in Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The development of a chemical probe often begins with a compound that shows promising biological activity. The this compound scaffold holds significant potential for the development of such tools.
The foundation for its use as a probe lies in the demonstrated bioactivity of its core structures. Notably, the (6-aminopyridin-3-yl)methyl fragment is the key pharmacophore in a potent, mechanism-based inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov This inhibitor, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, has been described as an important tool for assessing the role of MPO in preclinical disease models, a function that aligns closely with the purpose of a chemical probe. nih.gov
To transform a scaffold like this compound into a chemical probe, it could be chemically modified by attaching a reporter tag or a reactive group.
Affinity-based probes: The secondary amine on the piperazinone ring could be functionalized with a biotin (B1667282) tag. This would allow for the "pull-down" of its protein target from cell lysates, enabling target identification and validation.
Photoaffinity probes: A photoreactive group (e.g., a diazirine or benzophenone) could be incorporated into the structure. Upon UV irradiation, this group would form a covalent bond with the target protein, allowing for its unambiguous identification via mass spectrometry.
Fluorescent probes: Attachment of a fluorophore would enable the visualization of the target's localization and trafficking within living cells using advanced microscopy techniques.
Given the prevalence of the aminopyridine-piperazine core in bioactive molecules, derivatives of this compound are strong candidates for development into next-generation chemical probes to interrogate complex biological systems.
Research into Non-Clinical Bioactive Compounds and Their Molecular Mechanisms
The fusion of aminopyridine and piperazine/piperazinone motifs has yielded a multitude of non-clinical bioactive compounds with diverse mechanisms of action. wisdomlib.orgcornell.edu The aminopyridine portion can engage in crucial hydrogen bonding interactions with protein targets, while the piperazine ring improves physicochemical properties and provides a rigid anchor to orient other functional groups. nih.govmdpi.com
A prominent example of bioactivity from this class of compounds is seen in myeloperoxidase (MPO) inhibition. The compound 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea acts as a potent and irreversible inhibitor of MPO, highlighting the role of the (6-aminopyridin-3-yl)methyl scaffold in driving this activity. nih.gov This finding suggests that this compound could serve as a foundational structure for developing new MPO inhibitors.
Furthermore, scaffolds containing the aminopyridine-piperazine core have been extensively explored for a wide range of biological targets. The structural versatility of this framework allows it to bind to various enzyme active sites and receptors, leading to distinct pharmacological effects.
Table 1: Examples of Bioactive Compounds Featuring Aminopyridine-Piperazine or Related Scaffolds
| Compound Class/Example | Biological Target/Mechanism | Therapeutic Area/Application |
| 1-((6-Aminopyridin-3-yl)methyl)-3-(...)-urea | Myeloperoxidase (MPO) Inhibition nih.gov | Anti-inflammatory nih.gov |
| Torin2 | mTOR Kinase Inhibition mit.edu | Cancer Research mit.edu |
| Aminopyridopyrazinones | Phosphodiesterase 5 (PDE5) Inhibition nih.gov | CNS Disorders, Hypertension nih.gov |
| Coumarin-piperazine derivatives | Serotonin & Dopamine Receptor Modulation nih.govresearchgate.net | CNS Disorders nih.govresearchgate.net |
| Azole-piperazine derivatives | Antimicrobial Activity researchgate.netnih.gov | Infectious Disease Research researchgate.netnih.gov |
| Various Piperazine Derivatives | Antifungal Activity researchgate.net | Infectious Disease Research researchgate.net |
The molecular mechanism often involves the aminopyridine acting as a "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the protein backbone. The piperazine or piperazinone ring typically extends into a solvent-exposed region, where modifications can enhance potency and selectivity without disrupting the core binding interactions.
Integration into Supramolecular Assemblies and Material Science
While no specific applications of this compound in material science have been reported, its molecular structure possesses features conducive to the formation of supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-ordered, higher-level structures from individual molecular components.
The target molecule is rich in sites that can participate in hydrogen bonding:
The aminopyridine moiety: The primary amine (-NH2) and the pyridine ring nitrogen are strong hydrogen bond donors and acceptors, respectively.
The piperazin-2-one ring: This ring contains a secondary amine (-NH) group, which is a hydrogen bond donor, and a carbonyl oxygen (C=O), which is a hydrogen bond acceptor.
This array of hydrogen bonding sites could potentially direct the self-assembly of the molecule into predictable, ordered networks like tapes, sheets, or three-dimensional lattices. Such self-assembling systems are of interest in fields like crystal engineering, functional materials, and drug delivery, where the precise arrangement of molecules dictates the properties of the bulk material. The conformational rigidity of the heterocyclic rings combined with the flexibility of the methylene linker could allow for the rational design of novel materials with tunable properties. However, the exploration of this compound in this context remains a theoretical possibility awaiting experimental validation.
Challenges and Future Research Directions for 4 6 Aminopyridin 3 Yl Methyl Piperazin 2 One
Addressing Remaining Synthetic Challenges and Enhancing Efficiency
Currently, there are no published synthetic routes specifically for 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one. However, the synthesis of substituted piperazin-2-ones can present several challenges. Key among these is achieving regioselectivity, particularly when introducing substituents onto the piperazinone core. For instance, in reactions involving N-substituted diamines, the regioselectivity of the cyclization can be influenced by the steric bulk of the substituents. rsc.org
Future synthetic strategies could focus on developing efficient, one-pot, or cascade reactions to construct the molecule. Such approaches, which can form multiple chemical bonds in a single operation, are well-suited for creating libraries of related compounds for screening purposes. thieme-connect.com For example, a cascade, metal-promoted transformation has been successfully used to afford piperizinones in good yields. rsc.org Furthermore, developing enantioselective synthetic methods would be crucial for investigating the stereospecific interactions of the compound with biological targets. Techniques like palladium-catalyzed asymmetric hydrogenation have been shown to produce chiral piperazin-2-ones with excellent enantioselectivity. rsc.org
Table 1: Potential Synthetic Methodologies for Piperazin-2-one (B30754) Derivatives
| Methodology | Description | Potential Advantages |
|---|---|---|
| Jocic-type Reactions | Transformation of enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones. rsc.org | High stereochemical integrity. rsc.org |
| Cascade Double Nucleophilic Substitution | A metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide. researchgate.net | One-pot process forming three bonds, suitable for combinatorial synthesis. researchgate.net |
| Palladium-Catalyzed Asymmetric Hydrogenation | Asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group. rsc.org | Provides access to chiral piperazin-2-ones with high enantioselectivity. rsc.org |
Exploring Underexplored Molecular Interaction Mechanisms
Given the novelty of this compound, its molecular interaction mechanisms are entirely unexplored. The molecule possesses several functional groups that could participate in various non-covalent interactions. The aminopyridine moiety, for example, can act as both a hydrogen bond donor and acceptor, and is a common feature in molecules designed to interact with a range of biological targets. researchgate.net The piperazin-2-one ring also contains hydrogen bond donors and acceptors.
Future research should aim to identify the potential biological targets of this compound and characterize its binding modes. Techniques such as X-ray crystallography of the compound in complex with a target protein would provide detailed insights into its specific molecular interactions. Furthermore, exploring the impact of the compound on cellular signaling pathways could reveal its mechanism of action. The piperazine (B1678402) scaffold is known to be a key component in a variety of biologically active compounds, and its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov
Advancements in Predictive Computational Modeling for Complex Derivatives
Predictive computational modeling is a powerful tool in drug discovery and can be instrumental in guiding the synthesis and evaluation of derivatives of this compound. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking can be employed to predict the biological activity of novel derivatives and to understand their interactions with potential targets. tandfonline.com
For instance, computational models could be developed to predict the binding affinity of derivatives for a specific protein target. These models can help in prioritizing which derivatives to synthesize, thereby saving time and resources. researchgate.net Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-protein complex, revealing key residues involved in the interaction. nih.gov Such computational studies have been successfully applied to other piperazine and aminopyridine derivatives to guide the development of potent and selective inhibitors of various enzymes and receptors. tandfonline.comnih.gov
Table 2: Computational Approaches for Studying Molecular Derivatives
| Computational Method | Application | Potential Insights |
|---|---|---|
| 3D-QSAR | Predicting the biological activity of a series of compounds based on their 3D structure. | Identifying key structural features that contribute to activity. tandfonline.com |
| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a receptor. | Understanding the binding mode and identifying key interactions. nih.gov |
| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes and identifying dynamic interactions. nih.gov |
Development of Novel Derivatization Strategies for Targeted Research Objectives
Systematic derivatization of the this compound scaffold would be a critical step in exploring its structure-activity relationships (SAR). Various chemical derivatization strategies can be employed to modify different parts of the molecule. mdpi.com For example, the amino group on the pyridine (B92270) ring could be acylated, alkylated, or used as a handle for coupling to other molecules. rsc.org Similarly, the secondary amine in the piperazinone ring could be substituted with a variety of functional groups to probe its role in biological activity.
The goal of such derivatization would be to create a library of analogs with diverse physicochemical properties. This library could then be screened to identify compounds with improved potency, selectivity, or pharmacokinetic profiles. Amine-type derivatization reagents are particularly useful as they can be used in aqueous conditions, simplifying the preparation of derivatives from biological samples. nih.gov
Integration of Multi-Omics and High-Throughput Screening Data for Comprehensive Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound and its future derivatives, a multi-omics approach could be employed. azolifesciences.com This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to the compound. mdpi.com For example, transcriptomic analysis could identify genes whose expression is altered by the compound, while proteomic analysis could reveal changes in protein levels and post-translational modifications.
High-throughput screening (HTS) of a library of derivatives against a panel of biological targets could rapidly identify potential lead compounds. nuvisan.com The data generated from HTS, combined with multi-omics data, would provide a rich dataset for understanding the compound's mechanism of action and for identifying potential biomarkers of its activity. nih.gov This integrated approach is becoming increasingly important for advancing drug discovery and for the development of personalized medicine. nashbio.com
Q & A
Basic: What are the established synthetic routes for 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one?
The synthesis typically involves multi-step alkylation of piperazine derivatives with 6-aminopyridine precursors. Key steps include:
- Step 1 : Activation of the piperazin-2-one ring via deprotonation using bases like NaH or K₂CO₃.
- Step 2 : Nucleophilic substitution with a bromomethyl- or chloromethyl-aminopyridine derivative under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Continuous flow synthesis has been proposed to enhance yield (>85%) and reduce side products in scaled-up reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., singlet for piperazinone carbonyl at δ ~167 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (theoretical [M+H]⁺ = 193.22) and detect isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies in antimicrobial or enzyme inhibition results may arise from:
- Variability in assay conditions (e.g., pH, temperature, solvent choice). Validate using standardized protocols (e.g., CLSI guidelines for MIC testing).
- Impurity profiles : Compare HPLC traces of test batches to rule out confounding byproducts .
- Structural analogs : Test derivatives (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) to isolate the pharmacophore .
Advanced: What methodologies optimize enantiomeric purity during synthesis?
For stereospecific applications:
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric alkylation reactions .
- Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) by comparing Cotton effects to reference spectra .
Basic: What structural features dictate the compound’s reactivity?
- Piperazinone ring : The carbonyl group enables nucleophilic attack (e.g., by amines or hydrazines) .
- Aminopyridine moiety : The NH₂ group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Methylene bridge : Enhances conformational flexibility, allowing adaptation to diverse binding pockets .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substitution patterns : Synthesize analogs with halogenated pyridines or modified piperazine rings (e.g., tert-butyl derivatives) to assess steric/electronic effects .
- Biological assays : Test against panels of kinases, GPCRs, or microbial strains to map target specificity.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Basic: What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL at 25°C).
- Stability : Stable at 4°C for >6 months in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the piperazinone ring .
Advanced: What strategies address low yield in the final alkylation step?
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 20% .
- Catalytic systems : Employ Pd/Cu bimetallic catalysts to enhance coupling efficiency .
- In situ monitoring : Use FT-IR to track the disappearance of starting material (C-Br stretch at ~550 cm⁻¹) .
Basic: How is the compound’s purity validated for pharmacological studies?
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₉H₁₂N₄O: C 56.24%, H 6.29%, N 29.15%) .
- Thermogravimetric Analysis (TGA) : Verify decomposition onset >200°C to ensure thermal stability .
Advanced: What mechanistic insights explain its antimicrobial activity?
- Enzyme inhibition : Molecular dynamics simulations suggest binding to bacterial dihydrofolate reductase (DHFR) via π-π stacking with the pyridine ring and hydrogen bonds to the aminopyridine NH₂ .
- Membrane disruption : Fluorescence assays using DAPI staining show increased permeability in Gram-negative bacteria at 10 μM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
